3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide
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Overview
Description
3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is a complex organic compound with a unique structure that includes a triazolium ring and an azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide typically involves the reaction of 4-(benzylmethylamino)aniline with a diazonium salt, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield aromatic amines .
Scientific Research Applications
3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide involves its interaction with molecular targets such as enzymes and cellular structures. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The triazolium ring may also play a role in stabilizing these interactions and enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with a simpler structure, used primarily as a dye.
Methyl Orange: A well-known azo dye used as a pH indicator.
Disperse Orange 1: An azo dye used in textile dyeing.
Uniqueness
3-((4-(Benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is unique due to its combination of a triazolium ring and an azo group, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to simpler azo compounds .
Properties
CAS No. |
93923-64-9 |
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Molecular Formula |
C18H22N6O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;hydroxide |
InChI |
InChI=1S/C18H21N6.H2O/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
FVMMGYASMGDNKA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[OH-] |
Origin of Product |
United States |
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